molecular formula C8H18O5Si B12667684 Propanoic acid, 2-(trimethoxysilyl)-, ethyl ester CAS No. 137787-41-8

Propanoic acid, 2-(trimethoxysilyl)-, ethyl ester

Cat. No.: B12667684
CAS No.: 137787-41-8
M. Wt: 222.31 g/mol
InChI Key: WGDQJBLQZYDQMH-UHFFFAOYSA-N
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Description

Propanoic acid, 2-(trimethoxysilyl)-, ethyl ester is a chemical compound with the molecular formula C8H18O5Si. It is an ester derivative of propanoic acid and contains a trimethoxysilyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanoic acid, 2-(trimethoxysilyl)-, ethyl ester can be synthesized through the esterification of propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester and water as a byproduct .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may also include steps for the purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-(trimethoxysilyl)-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products Formed

    Hydrolysis: Propanoic acid and ethanol.

    Transesterification: A different ester and the original alcohol.

    Reduction: The corresponding alcohol.

Scientific Research Applications

Propanoic acid, 2-(trimethoxysilyl)-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of propanoic acid, 2-(trimethoxysilyl)-, ethyl ester involves its interaction with various molecular targets and pathways. The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds. This property is particularly useful in the formation of cross-linked networks in materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanoic acid, 2-(trimethoxysilyl)-, ethyl ester is unique due to the presence of the trimethoxysilyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring the formation of siloxane bonds and cross-linked networks.

Properties

CAS No.

137787-41-8

Molecular Formula

C8H18O5Si

Molecular Weight

222.31 g/mol

IUPAC Name

ethyl 2-trimethoxysilylpropanoate

InChI

InChI=1S/C8H18O5Si/c1-6-13-8(9)7(2)14(10-3,11-4)12-5/h7H,6H2,1-5H3

InChI Key

WGDQJBLQZYDQMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)[Si](OC)(OC)OC

Origin of Product

United States

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